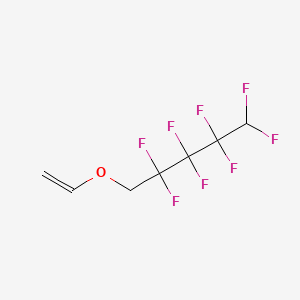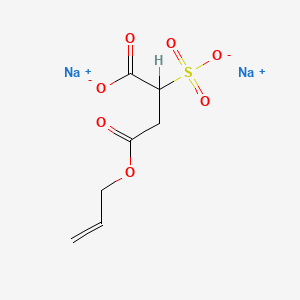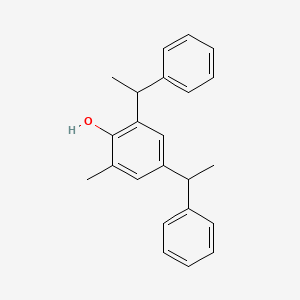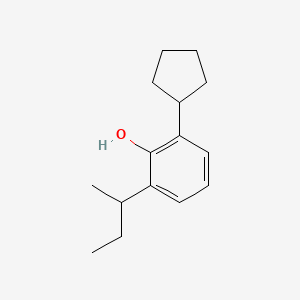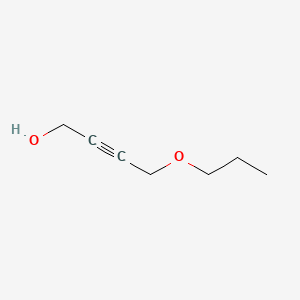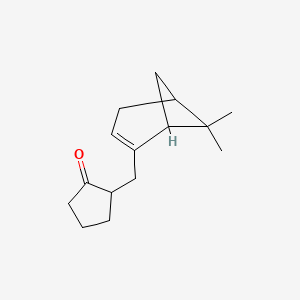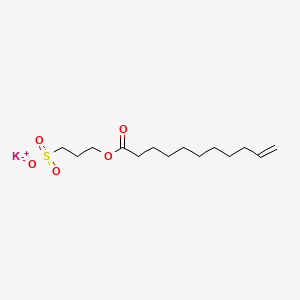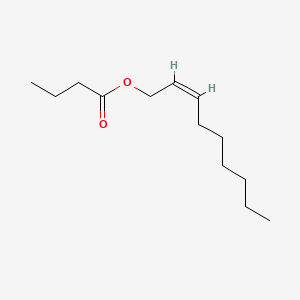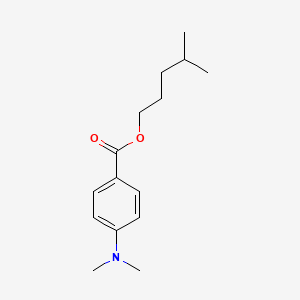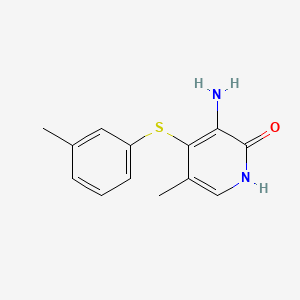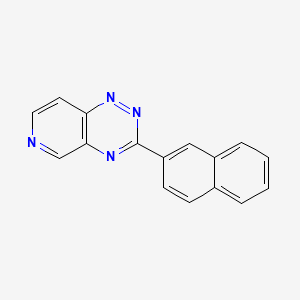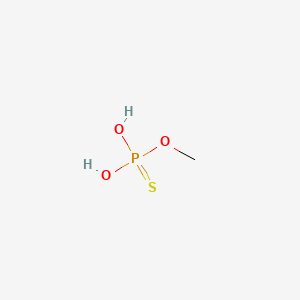
Phosphorothioic acid, O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-methyl ester is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of a larger family of phosphorothioates, which are known for their diverse applications in various fields such as agrochemistry, medicinal chemistry, and industrial processes .
Preparation Methods
Phosphorothioic acid, O-methyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base, such as pyridine, to form the desired ester. Another method includes the use of phosphorus pentasulfide and methanol under controlled conditions . Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester into phosphorothioic acid or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkoxides or amines
Hydrolysis: Acidic or basic hydrolysis of the ester yields phosphorothioic acid and methanol.
Scientific Research Applications
Phosphorothioic acid, O-methyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-methyl ester involves its interaction with molecular targets such as enzymes. It can inhibit acetylcholinesterase, an enzyme crucial for nerve function, by forming a covalent bond with the active site of the enzyme. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of nerve cells .
Comparison with Similar Compounds
Phosphorothioic acid, O-methyl ester can be compared with other similar compounds such as:
Tolclofos-methyl: Another organophosphorus compound used as a pesticide, known for its effectiveness against fungal diseases.
Chlorpyrifos: A widely used organophosphate insecticide with a similar mechanism of action involving acetylcholinesterase inhibition.
This compound stands out due to its specific applications in both agrochemistry and medicinal chemistry, as well as its unique reactivity profile involving both phosphorus and sulfur atoms .
Properties
CAS No. |
1111-99-5 |
|---|---|
Molecular Formula |
CH5O3PS |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
dihydroxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH5O3PS/c1-4-5(2,3)6/h1H3,(H2,2,3,6) |
InChI Key |
BOKOVLFWCAFYHP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


